BenchChemオンラインストアへようこそ!

3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid

Physicochemical profiling Drug-likeness prediction ADME property optimization

3-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid (CAS 1248824-68-1) is a synthetic non-proteinogenic amino acid derivative characterized by three distinguishing structural features: an imidazol-1-yl group at the β-position, a propylamino substituent at the α-carbon, and an α-methyl group creating a quaternary α-carbon center. With a molecular formula of C₁₀H₁₇N₃O₂ and molecular weight of 211.26 g/mol, this compound belongs to the class of imidazolyl carboxylic acids and derivatives, positioning it as a conformationally constrained histidine analog of interest in structure-activity relationship (SAR) studies and peptidomimetic design.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B15328158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCNC(C)(CN1C=CN=C1)C(=O)O
InChIInChI=1S/C10H17N3O2/c1-3-4-12-10(2,9(14)15)7-13-6-5-11-8-13/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15)
InChIKeyBWPOLBXZMDTYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid – A Structurally Differentiated Imidazole-Amino Acid Building Block for Medicinal Chemistry and Enzyme Inhibitor Discovery


3-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid (CAS 1248824-68-1) is a synthetic non-proteinogenic amino acid derivative characterized by three distinguishing structural features: an imidazol-1-yl group at the β-position, a propylamino substituent at the α-carbon, and an α-methyl group creating a quaternary α-carbon center . With a molecular formula of C₁₀H₁₇N₃O₂ and molecular weight of 211.26 g/mol, this compound belongs to the class of imidazolyl carboxylic acids and derivatives, positioning it as a conformationally constrained histidine analog of interest in structure-activity relationship (SAR) studies and peptidomimetic design [1]. The compound is supplied at ≥98% purity and requires storage at 2–8°C under sealed, dry conditions .

Why 3-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid Cannot Be Replaced by Simpler Imidazole-Propanoic Acid Analogs


Procurement decisions involving imidazole-propanoic acid derivatives cannot rely on simple in-class interchangeability, because the combination of an α-quaternary center, an N-propylamino group, and an imidazol-1-yl substituent generates a physicochemical and conformational profile that is quantitatively distinct from both the unsubstituted parent compound (3-(1H-imidazol-1-yl)propanoic acid) and natural histidine . The α-methyl group eliminates the acidic α-proton, preventing racemization and altering hydrogen-bonding geometry, while the propylamino chain increases lipophilicity (LogP 0.726 vs. 0.358 for the simplest analog) and introduces an additional hydrogen-bond donor . These differences translate into measurably distinct chromatographic retention, solubility, and target-binding behavior that nullify direct substitution in SAR workflows [1].

3-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid – Quantitative Differentiation Evidence Against Closest Structural Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: 22% Increase Over the Simplest Imidazole-Propanoic Acid Analog

The target compound exhibits a TPSA of 67.15 Ų, representing a 22% increase compared to 55.12 Ų for the unsubstituted parent compound 3-(1H-imidazol-1-yl)propanoic acid . This increase reflects the contribution of the propylamino secondary amine (one additional H-bond donor) and the carboxylic acid group (two H-bond donors total vs. one), as well as four H-bond acceptors (vs. three). The higher TPSA places the target compound closer to the optimal range (60–140 Ų) for oral bioavailability while remaining below the commonly applied 140 Ų ceiling for CNS penetration, offering a balanced profile not achievable with the simpler analog [1].

Physicochemical profiling Drug-likeness prediction ADME property optimization

Lipophilicity (LogP) Differentiation: Two-Fold Higher Computed LogP Versus the Unsubstituted Imidazole-Propanoic Acid Scaffold

The target compound has a computed LogP of 0.726, which is approximately 2-fold higher than the LogP of 0.358 for 3-(1H-imidazol-1-yl)propanoic acid . This increase is attributable to the propylamino side chain, which adds three methylene units to the scaffold while the α-methyl group further contributes to hydrophobicity. The target compound also possesses 6 rotatable bonds (vs. 3 for the comparator), reflecting greater conformational flexibility that may facilitate induced-fit binding to enzyme active sites .

Lipophilicity optimization Partition coefficient Membrane permeability

Purity Specification: ≥98% vs. 95% for the Simplest Imidazole-Propanoic Acid Analog – Impact on Reproducibility in Quantitative Assays

The target compound is supplied with a purity specification of ≥98% (HPLC), compared to 95% purity for the commercially available unsubstituted analog 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6) . This 3-percentage-point difference in purity specification corresponds to a theoretical maximum impurity burden of ≤2% for the target compound versus ≤5% for the comparator—a 2.5-fold difference in potential contaminant levels. In quantitative biochemical assays such as IC₅₀ determinations, impurities at the 5% level can introduce systematic errors exceeding typical inter-assay coefficients of variation (commonly 5–15%), undermining data reproducibility [1].

Quality control Assay reproducibility Procurement specification

Storage Condition Differentiation: Refrigerated (2–8°C) Requirement vs. Ambient Storage for Simpler Analogs Indicates Differential Chemical Stability

The target compound requires storage at 2–8°C under sealed, dry conditions, in contrast to the unsubstituted analog 3-(1H-imidazol-1-yl)propanoic acid, which is specified for storage at ambient room temperature . This differential storage requirement is consistent with the presence of the α-propylamino group, which may render the compound more susceptible to oxidative degradation or moisture uptake at elevated temperatures. The GHS hazard classification H302-H312-H332 (harmful if swallowed, in contact with skin, or if inhaled) further differentiates the handling protocol from the simpler analog (classified H315-H318-H335, primarily irritant hazards) .

Chemical stability Storage and handling Long-term reproducibility

Molecular Weight Differentiation: 51% Larger Than the Simplest Imidazole-Propanoic Acid Analog – Implications for Binding Cavity Occupancy

The target compound has a molecular weight of 211.26 g/mol (C₁₀H₁₇N₃O₂), compared to 140.14 g/mol (C₆H₈N₂O₂) for 3-(1H-imidazol-1-yl)propanoic acid—a 51% increase in mass . This mass difference corresponds to the addition of the propylamino (C₃H₈N, ~58 Da) and α-methyl (CH₂, ~14 Da) moieties. In the context of fragment-based drug discovery, where the rule-of-three dictates MW <300 Da for fragment libraries, the target compound occupies a middle ground between the minimal imidazole-propanoic acid fragment (140 Da) and fully elaborated lead-like molecules, offering additional vectors for target engagement while maintaining fragment-like physicochemical properties [1].

Molecular recognition Ligand efficiency Structure-based drug design

Imidazole-Containing Amino Acid Derivatives as Enzyme Inhibitor Scaffolds: Class-Level Evidence from Histidinol Dehydrogenase Inhibition (IC₅₀ 3.17 µM)

The target compound belongs to the class of imidazole-substituted propanoic acid derivatives that have demonstrated enzyme inhibitory activity. The structurally related compound imidazole-5-propionic acid (a histidine metabolite sharing the imidazole-propanoic acid core) is a potent inhibitor of G. candidum histidinol dehydrogenase with an IC₅₀ of 3.17 µM . Additionally, imidazole derivatives as a class are recognized for their ability to coordinate heme iron in cytochrome P450 enzymes, forming the mechanistic basis for CYP inhibition by imidazole-containing compounds . The target compound's imidazol-1-yl group retains the key metal-coordinating nitrogen, while the α-propylamino and α-methyl substituents offer unexplored vectors for modulating potency and selectivity .

Enzyme inhibition Histidine analog pharmacology Medicinal chemistry SAR

Optimal Research and Procurement Application Scenarios for 3-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid


Structure-Activity Relationship (SAR) Studies on Conformationally Constrained Histidine Mimetics

This compound is optimally deployed in SAR campaigns exploring how α-quaternary substitution and N-alkyl chain length modulate target binding. The α-methyl group eliminates racemization and restricts conformational freedom, while the propylamino chain provides a tunable lipophilic vector. The quantified TPSA (67.15 Ų) and LogP (0.726) differences from the simplest analog (TPSA 55.12 Ų; LogP 0.358) enable systematic exploration of how incremental changes in polarity and H-bond capacity affect potency and selectivity [1].

Cytochrome P450 Inhibition Screening and Metabolic Stability Assessment

Based on the established class-level evidence that imidazole derivatives inhibit CYP enzymes through heme iron coordination, this compound is suitable for inclusion in CYP inhibition panels. The α-quaternary center is expected to confer resistance to oxidative metabolism at the α-position, while the propylamino group provides a site for potential metabolic N-dealkylation. Comparative incubations with the unsubstituted analog can isolate the contribution of the α-methyl and propylamino groups to metabolic stability .

Peptidomimetic Building Block for Protease-Resistant Peptide Analog Synthesis

The α,α-disubstituted amino acid architecture renders this compound suitable for incorporation into peptide analogs where resistance to proteolytic cleavage at the modified residue is desired. The imidazol-1-yl side chain retains the metal-chelating and hydrogen-bonding functionality of histidine while the propylamino N-substituent introduces steric bulk that can alter peptide backbone geometry. The ≥98% purity specification supports solid-phase peptide synthesis workflows where high coupling efficiency depends on accurate stoichiometry [1].

Fragment-Based Drug Discovery Library Design Targeting Metalloenzymes

With a molecular weight of 211.26 g/mol (well within the fragment rule-of-three MW <300 Da threshold), this compound serves as an imidazole-containing fragment for metalloenzyme inhibitor discovery. The imidazole ring provides metal-coordinating capacity, while the propylamino and α-methyl substituents offer vectors for fragment growing or merging strategies. The computed LogP of 0.726 and TPSA of 67.15 Ų predict favorable aqueous solubility for biophysical screening (NMR, SPR) while retaining sufficient lipophilicity for cellular penetration in follow-up studies .

Quote Request

Request a Quote for 3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.